9(S)-HETE, or 9(S)-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid, is a hydroxylated metabolite of arachidonic acid (AA) []. It falls under the classification of eicosanoids, signaling molecules derived from fatty acids like AA []. Specifically, it's categorized as a midchain HETE due to the position of the hydroxyl group within the AA backbone []. 9(S)-HETE is produced through the action of lipoxygenase enzymes, primarily 12-lipoxygenase, which catalyze the addition of a hydroperoxy group to AA, followed by reduction to the corresponding hydroxyl [, ].
Scientific research into 9(S)-HETE primarily focuses on its role in inflammatory processes, cellular signaling, and potential implications in various diseases [, , ]. Understanding its function can provide insights into disease mechanisms and potential therapeutic targets.
The mechanism of action of HETEs involves their interaction with G-protein-coupled receptors (GPCRs) and subsequent modulation of intracellular signaling pathways. For instance, 12(S)-HETE has been shown to protect neurons from excitotoxicity by activating a Gi/o-protein-coupled receptor, which limits calcium influx through voltage-gated channels1. This action is concentration-dependent and stereostructurally selective, indicating a high specificity for receptor interaction. Similarly, 19(S)-HETE induces vasorelaxation and platelet inhibition by activating the prostacyclin receptor (IP), leading to cAMP accumulation in cells2. These findings suggest that HETEs can exert their effects by binding to specific GPCRs, leading to changes in cellular functions.
12(S)-HETE has been identified as a neuromodulator that can attenuate calcium influx and glutamate release, as well as inhibit AMPA receptor activation, thereby reducing neuronal excitotoxicity1. This suggests potential applications in the treatment of neurological conditions associated with excitotoxicity, such as stroke or traumatic brain injury.
19(S)-HETE has been shown to have vascular effects, including vasorelaxation and inhibition of platelet aggregation2. These properties indicate that 19(S)-HETE and potentially other HETE isomers could be beneficial in the management of cardiovascular diseases, such as hypertension and thrombosis.
12(S)-HETE has been found to be a mitogenic factor for microvascular endothelial cells, promoting wound healing and enhancing cell growth3. This points to a role in angiogenesis, which could have implications for tissue repair and regeneration, as well as for diseases characterized by abnormal angiogenesis, such as cancer.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: